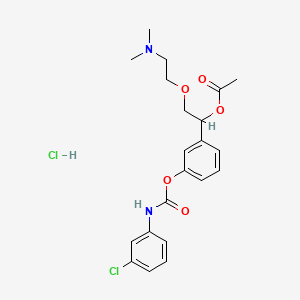
1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl is a synthetic organic compound It is characterized by its complex molecular structure, which includes acetoxy, chlorophenylcarbamoyloxy, and dimethylaminoethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl typically involves multiple steps, including:
Formation of the acetoxy group: This can be achieved through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the chlorophenylcarbamoyloxy group: This step may involve the reaction of a chlorophenyl isocyanate with a phenol derivative.
Attachment of the dimethylaminoethoxy group: This can be done through nucleophilic substitution reactions using dimethylaminoethanol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl can undergo various chemical reactions, including:
Oxidation: The acetoxy group can be oxidized to form carboxylic acids or ketones.
Reduction: The chlorophenylcarbamoyloxy group can be reduced to form amines or alcohols.
Substitution: The dimethylaminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetoxy group may yield acetic acid, while reduction of the chlorophenylcarbamoyloxy group may yield chlorophenylamine.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or tool for studying biological processes.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As a component in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl would depend on its specific interactions with molecular targets. These could include:
Binding to receptors: The compound may interact with specific receptors on cell surfaces, triggering a cascade of biochemical events.
Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.
Modulation of signaling pathways: The compound may influence intracellular signaling pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane
- 1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-diethylamino)ethoxy)ethane
Uniqueness
1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
131963-02-5 |
|---|---|
Molecular Formula |
C21H26Cl2N2O5 |
Molecular Weight |
457.3 g/mol |
IUPAC Name |
[1-[3-[(3-chlorophenyl)carbamoyloxy]phenyl]-2-[2-(dimethylamino)ethoxy]ethyl] acetate;hydrochloride |
InChI |
InChI=1S/C21H25ClN2O5.ClH/c1-15(25)28-20(14-27-11-10-24(2)3)16-6-4-9-19(12-16)29-21(26)23-18-8-5-7-17(22)13-18;/h4-9,12-13,20H,10-11,14H2,1-3H3,(H,23,26);1H |
InChI Key |
CIMXNIKHVDSPEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(COCCN(C)C)C1=CC(=CC=C1)OC(=O)NC2=CC(=CC=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-amino-1,2-dioxoheptan-3-yl)-2-[(E)-2-[4-[(dimethylamino)methyl]phenyl]ethenyl]benzamide](/img/structure/B12768156.png)
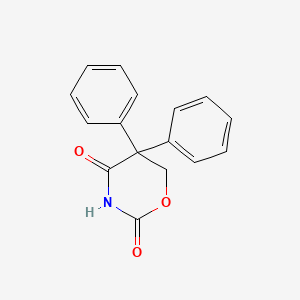
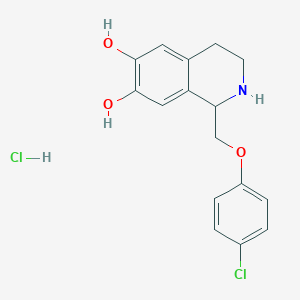

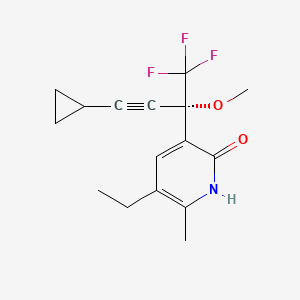
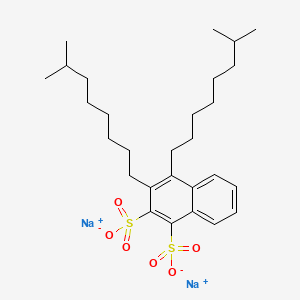

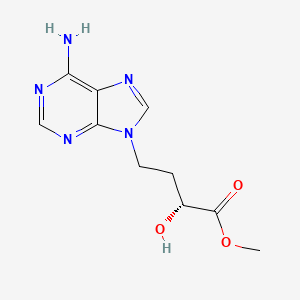
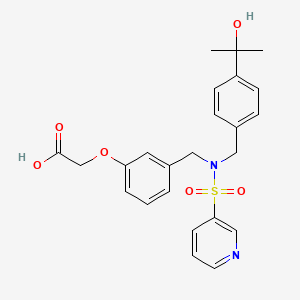
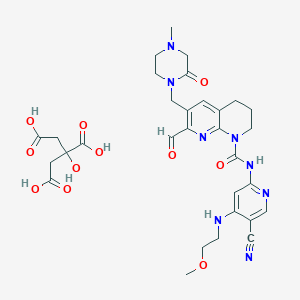
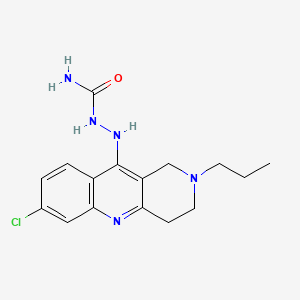
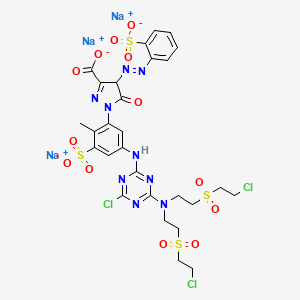

![zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride](/img/structure/B12768224.png)
